1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone
Overview
Description
1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group, a methyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone typically involves the reaction of 2,3-dichlorobenzaldehyde with acetone in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways and physiological processes .
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)piperazine: Shares the dichlorophenyl group but differs in the presence of a piperazine ring.
3,5-Dichlorophenol: Contains the dichlorophenyl group but lacks the isoxazole ring.
2,3-Dichlorophenyl isocyanate: Similar dichlorophenyl group with an isocyanate functional group.
Uniqueness: 1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone is unique due to its combination of the dichlorophenyl group and the isoxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[3-(2,3-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-6(16)10-7(2)17-15-12(10)8-4-3-5-9(13)11(8)14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWECBLGTBWWGEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C(=CC=C2)Cl)Cl)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372590 | |
Record name | 1-[3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266679-19-0 | |
Record name | 1-[3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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